molecular formula C28H25N3O6 B2674631 N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872609-34-2

N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

カタログ番号: B2674631
CAS番号: 872609-34-2
分子量: 499.523
InChIキー: AAWRNJNMKSQOPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C28H25N3O6 and its molecular weight is 499.523. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-35-19-12-13-23(36-2)21(15-19)29-28(34)26-25(20-10-6-7-11-22(20)37-26)30-27(33)17-14-24(32)31(16-17)18-8-4-3-5-9-18/h3-13,15,17H,14,16H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWRNJNMKSQOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzofuran ring : Imparts potential interaction with biological targets.
  • Carbamoyl group : Enhances solubility and bioactivity.
  • Pyrrolidine moiety : Contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds with similar 5-oxopyrrolidine structures have shown promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves:

  • Cytotoxicity : Evaluated using assays like MTT, where compounds reduced cell viability significantly compared to controls.
  • Structure-activity relationship (SAR) : Variations in the chemical structure lead to different levels of potency. For example, certain substitutions on the pyrrolidine ring enhance activity against cancer cells while minimizing toxicity to normal cells .
CompoundCell LineIC50 (µM)Notes
21A54910High potency against lung cancer
22HCT11615Selective cytotoxicity observed

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against multidrug-resistant strains of bacteria. In vitro studies have indicated effectiveness against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial activity is attributed to:

  • Mechanism of action : Interference with bacterial cell wall synthesis or function.
  • Broader spectrum : Active against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives on A549 cells. The findings revealed that modifications on the benzofuran ring significantly enhanced anticancer activity while maintaining a favorable safety profile in non-cancerous cells .
  • Antimicrobial Resistance : Research focused on the efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated that it could serve as a potential lead compound for developing new antibiotics targeting resistant infections .

The biological activity of N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is believed to involve:

  • Enzyme inhibition : Compounds may inhibit specific enzymes critical for cancer cell proliferation or bacterial survival.
  • Receptor binding : Interaction with cellular receptors can modulate signaling pathways involved in cell growth and apoptosis.

Q & A

Q. What are the key synthetic steps for preparing N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or via coupling reactions under acidic conditions.
  • Step 2 : Introduction of the carbamoyl group through amide coupling using reagents like EDC/HOBt or DCC.
  • Step 3 : Functionalization of the pyrrolidine ring via ketone oxidation and subsequent carboxamide attachment. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. For example, highlights the use of TLC and NMR to monitor intermediates .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : For confirming proton and carbon environments, particularly the carbamoyl and pyrrolidine moieties.
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • HPLC : To assess purity (>95% is typical for pharmacological studies). and emphasize NMR and MS for validating intermediates and final products .

Q. How can researchers assess the compound's stability under varying pH conditions?

  • Perform accelerated stability studies in buffers (pH 1–10) at 25°C and 40°C.
  • Monitor degradation via HPLC and identify byproducts using LC-MS. suggests similar compounds are prone to hydrolysis in acidic/basic conditions, requiring pH-controlled formulations .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Variable screening : Test solvents (DMF vs. dichloromethane), catalysts (palladium vs. copper), and temperatures (room temp vs. reflux).
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between variables. and highlight solvent choice and catalyst efficiency as critical for yield optimization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across assays)?

  • Standardize assay protocols : Control variables like cell line selection, incubation time, and solvent (DMSO concentration affects activity).
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding. notes that trifluoromethyl and indole substituents can alter binding kinetics, requiring orthogonal validation .

Q. How can computational modeling predict the compound's 3D conformation and target interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. and recommend comparing computational results with X-ray crystallography (if available) .

Q. What structural modifications enhance the compound's pharmacokinetic profile?

  • SAR studies : Modify substituents (e.g., dimethoxyphenyl vs. chlorophenyl) and measure effects on solubility (logP), metabolic stability (CYP450 assays), and bioavailability.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability. and demonstrate that halogenated aryl groups enhance metabolic stability .

Q. How do researchers translate in vitro activity to in vivo efficacy for this compound?

  • ADME profiling : Assess absorption (Caco-2 assays), plasma protein binding, and half-life in rodent models.
  • Toxicology screens : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition). emphasizes pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo data .

Methodological Notes

  • Data contradiction : Cross-validate findings using orthogonal techniques (e.g., SPR + cellular assays).
  • Scalability : Prioritize synthetic routes with fewer purification steps (e.g., one-pot reactions) for large-scale production.
  • Ethical compliance : Adhere to OECD guidelines for preclinical testing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。